4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-(4-fluoro-1H-indazol-3-yl)pyrrolidin-2-one
Description
1-(4-Fluoro-1H-indazol-3-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyrrolidin-2-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorinated indazole ring, a tetrahydroisoquinoline moiety, and a pyrrolidinone group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Properties
Molecular Formula |
C21H19FN4O2 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-(4-fluoro-1H-indazol-3-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C21H19FN4O2/c22-16-6-3-7-17-19(16)20(24-23-17)26-12-15(10-18(26)27)21(28)25-9-8-13-4-1-2-5-14(13)11-25/h1-7,15H,8-12H2,(H,23,24) |
InChI Key |
KEURZAHYODCNEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3CC(=O)N(C3)C4=NNC5=C4C(=CC=C5)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluoro-1H-indazol-3-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones under acidic or basic conditions.
Coupling with Tetrahydroisoquinoline: The coupling of the fluorinated indazole with tetrahydroisoquinoline can be performed using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Formation of Pyrrolidinone: The final step involves the formation of the pyrrolidinone ring, which can be achieved through cyclization reactions involving appropriate amine and carbonyl precursors.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluoro-1H-indazol-3-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
1-(4-Fluoro-1H-indazol-3-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyrrolidin-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: It is used in biological assays to investigate its effects on cellular processes and pathways.
Chemical Biology: The compound serves as a tool for probing the structure-activity relationships of related molecules.
Industrial Applications: It may be utilized in the synthesis of advanced materials or as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-(4-fluoro-1H-indazol-3-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.
Comparison with Similar Compounds
- 1-(4-Chloro-1H-indazol-3-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyrrolidin-2-one
- 1-(4-Bromo-1H-indazol-3-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyrrolidin-2-one
- 1-(4-Methyl-1H-indazol-3-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyrrolidin-2-one
Comparison: Compared to its analogs, 1-(4-fluoro-1H-indazol-3-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyrrolidin-2-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, reactivity, and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of organic compounds, potentially leading to improved pharmacokinetic profiles and efficacy in medicinal applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
